molecular formula C23H18ClFN4O2S B11418858 N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B11418858
M. Wt: 468.9 g/mol
InChI Key: QQKSBMFHTLVYMM-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-4-one core fused with a pyridine and pyrimidine ring system. Key structural elements include:

  • Substituents: A 4-chloro-2-fluorophenyl group attached via an acetamide linker. A 4-methylbenzyl (p-tolylmethyl) group at position 3 of the pyrido-pyrimidinone core. A sulfanyl (thioether) bridge connecting the acetamide to position 2 of the heterocyclic core.

The molecule’s molecular formula is C₂₃H₁₇ClFN₃O₂S, with a molecular weight of 453.92 g/mol. Its design combines halogenated aromatic groups and a sulfur-containing linker, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

Molecular Formula

C23H18ClFN4O2S

Molecular Weight

468.9 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18ClFN4O2S/c1-14-4-6-15(7-5-14)12-29-22(31)17-3-2-10-26-21(17)28-23(29)32-13-20(30)27-19-9-8-16(24)11-18(19)25/h2-11H,12-13H2,1H3,(H,27,30)

InChI Key

QQKSBMFHTLVYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realms of oncology and neuropharmacology. This article explores its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C22H17ClFN3O2S2
  • Molecular Weight : 473.97 g/mol

The presence of a chlorofluorophenyl group and a pyrido[2,3-d]pyrimidin moiety suggests that this compound may interact with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, furanopyrimidine derivatives have shown dual inhibition of MER and AXL kinases, which are implicated in tumor progression and immune modulation.

Table 1: Antitumor Activity of Related Compounds

Compound NameTarget KinasesIC50 (nM)Reference
Compound AMER/AXL50
Compound BMER/AXL30
N-(4-chloro-2-fluorophenyl)-...TBDTBDTBD

Neuropharmacological Effects

The compound's structural analogs have been studied for their effects on neurotransmitter systems. Inhibitors targeting acetylcholinesterase (AChE) have been noted to exhibit neuroprotective effects.

Table 2: Cholinesterase Inhibition Data

Compound NameAChE IC50 (µM)BChE IC50 (µM)Reference
Compound C10.47.7
Compound D18.115.6
N-(4-chloro-2-fluorophenyl)-...TBDTBDTBD

The proposed mechanism of action for N-(4-chloro-2-fluorophenyl)-... involves interactions with specific kinases and enzymes:

  • Kinase Inhibition : The compound may inhibit critical pathways involved in cell proliferation and survival.
  • Neurotransmitter Modulation : It may enhance cholinergic signaling through AChE inhibition.

Case Studies

  • Study on Antitumor Efficacy : A recent study explored the effects of similar compounds on tumor-bearing mice models, demonstrating significant reductions in tumor size and improved survival rates.
    • Findings : The treatment led to a decrease in pro-tumor macrophages and an increase in cytotoxic T-cell populations, indicating an immune-modulatory effect.
  • Neuroprotective Study : Another investigation focused on the neuroprotective properties of related compounds against neurodegenerative diseases.
    • Results : The compounds exhibited significant inhibition of AChE, suggesting potential benefits in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

  • Chromeno-pyrimidine cores (e.g., ) increase planarity and rigidity, which may enhance binding to flat enzymatic pockets.
  • Pyrimido-indole cores (e.g., ) expand the aromatic system, likely improving π-π stacking interactions but reducing solubility.

Substituent Effects

Variations in aryl and alkyl substituents significantly influence physicochemical and pharmacological properties:

Halogenation Patterns

  • Target Compound : 4-chloro-2-fluorophenyl group combines meta-chloro and ortho-fluoro substituents, balancing steric bulk and electronegativity.

Alkyl/Aryl Substituents

  • Target Compound : 4-Methylbenzyl (p-tolylmethyl) group provides moderate hydrophobicity.
  • Compound : 4-Methoxyphenyl substituent introduces an electron-donating group, improving solubility but possibly reducing membrane permeability .
  • Compound : Trifluoromethylphenyl group adds strong electron-withdrawing effects, which may improve resistance to oxidative metabolism .

Molecular Weight and Drug-Likeness

All compounds fall within a molecular weight range of 439–533 g/mol , adhering to Lipinski’s rule of five (MW < 500 g/mol). However, the pyrimido-indole derivative () exceeds this threshold slightly, which may limit oral bioavailability.

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